Technical Monograph: 4-Bromo-3,5-difluorobenzaldehyde (CAS 135564-22-6)
Technical Monograph: 4-Bromo-3,5-difluorobenzaldehyde (CAS 135564-22-6)
[1][2][3][4][5][6][7][8][9]
Abstract
4-Bromo-3,5-difluorobenzaldehyde (CAS 135564-22-6) represents a high-value fluorinated building block in modern medicinal chemistry.[1][2][3][4] Its structural uniqueness lies in the symmetric placement of fluorine atoms flanking a reactive aryl bromide, creating a scaffold that offers both metabolic stability and versatile orthogonality. This guide dissects the compound's physiochemical profile, validates its synthetic pathways, and maps its utility in the development of next-generation therapeutics, including thiazolo[5,4-b]pyridine inhibitors and activity-based fluorescent probes.
Chemical Identity & Physiochemical Profile[6][7][10][11]
The strategic value of 4-Bromo-3,5-difluorobenzaldehyde stems from its dense functionalization . The aldehyde moiety serves as a classic electrophile for carbon-heteroatom bond formation, while the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling. The flanking fluorine atoms modulate the pKa of neighboring protons and enhance the lipophilicity of the final drug candidate—a critical factor in blood-brain barrier (BBB) permeability.
Key Technical Data
| Property | Specification |
| CAS Number | 135564-22-6 |
| IUPAC Name | 4-Bromo-3,5-difluorobenzaldehyde |
| Molecular Formula | C₇H₃BrF₂O |
| Molecular Weight | 221.00 g/mol |
| Appearance | White to light yellow solid |
| Boiling Point | ~229 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in water |
| MDL Number | MFCD16659085 |
| InChI Key | OJWOCKKFJDJGFP-UHFFFAOYSA-N |
Synthetic Architecture
Mechanistic Logic: The Directing Group Interplay
Synthesizing this scaffold requires navigating the competing directing effects of the aldehyde and fluorine substituents.
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Aldehyde (-CHO): A strong electron-withdrawing group (EWG) and meta-director.
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Fluorine (-F): An inductive EWG but a resonance electron-donating group (EDG), acting as an ortho/para-director.
In 3,5-difluorobenzaldehyde , the C4 position is:
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Para to the aldehyde (disfavored by resonance, but less deactivated than ortho).
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Ortho to both fluorine atoms (highly activated by resonance).
Therefore, electrophilic bromination proceeds selectively at the C4 position, driven by the synergistic directing power of the two fluorine atoms.
Synthesis Workflow Diagram
Figure 1: Electrophilic aromatic substitution pathway for the regioselective synthesis of the target compound.
Validated Experimental Protocol
Objective: Preparation of 4-Bromo-3,5-difluorobenzaldehyde via bromination of 3,5-difluorobenzaldehyde.
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Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
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Solvation: Charge the flask with 3,5-difluorobenzaldehyde (1.0 equiv, e.g., 5.0 g) and anhydrous Dichloromethane (DCM) (50 mL). Cool the solution to 0 °C using an ice/water bath.
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Catalysis: Add Iron(III) Bromide (FeBr₃) (0.1 equiv) as a Lewis acid catalyst.[5] Note: AlCl₃ can also be used but may lead to chlorinated byproducts.
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Bromination: Charge the addition funnel with Bromine (Br₂) (1.05 equiv) diluted in DCM (10 mL). Add dropwise over 30–45 minutes, maintaining the internal temperature < 5 °C. The solution will evolve HBr gas (ensure proper venting/scrubbing).
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
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Work-up: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine. Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the white solid product.
Reactivity & Functionalization
The compound acts as a bi-functional orthogonal handle . The chemical orthogonality allows researchers to modify one end of the molecule without affecting the other, enabling modular drug design.
Reactivity Map
Figure 2: Orthogonal reactivity profile. The aldehyde allows for scaffold extension, while the bromide facilitates cross-coupling.
Critical Insight: The Suzuki Coupling
The electron-deficient nature of the ring (due to two fluorines) facilitates oxidative addition of Palladium(0) into the C-Br bond. However, the ortho-fluorines also create steric bulk.
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Recommendation: Use active catalyst systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bases like K₂CO₃ or Cs₂CO₃ in dioxane/water mixtures.
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Outcome: High yields of biaryl systems, critical for kinase inhibitor scaffolds.
Applications in Drug Discovery
Case Study A: Thiazolo[5,4-b]pyridine Malt-1 Inhibitors
Researchers utilize 135564-22-6 to synthesize inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) , a key driver in certain lymphomas.
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Workflow: The aldehyde is first converted to an amine or heterocycle (e.g., via condensation with an amine), followed by Suzuki coupling at the bromide position to attach the core pyridine scaffold.
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Significance: The 3,5-difluoro motif protects the phenyl ring from metabolic oxidation (P450 blocking) and improves potency via hydrogen bond interactions with the target protein.
Case Study B: Antibacterial Agents (NBTI)
In the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) , this aldehyde is used to introduce the "linker-left-hand-side" of the molecule.
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Mechanism: Reductive amination of the aldehyde with a piperidine-linked amine creates a stable benzylic amine.
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Result: The fluorines enhance the lipophilicity, aiding penetration of the bacterial cell wall (Gram-negative coverage).
Safety & Handling
Signal Word: WARNING GHS Classifications:
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H302: Harmful if swallowed.[6]
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H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.[6]
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H335: May cause respiratory irritation.[6]
Handling Protocol:
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Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
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PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
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Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Aldehydes can oxidize to carboxylic acids over time if exposed to air.
References
-
American Elements. (n.d.). 4-Bromo-3,5-difluorobenzaldehyde Technical Data. Retrieved from [Link][7]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 23443785: 4-Bromo-3,5-difluorobenzaldehyde.[2] Retrieved from [Link]
- Google Patents. (2023). WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors.
Sources
- 1. 1784360-02-6|3-Bromo-4-fluoro-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. 135564-22-6|4-Bromo-3,5-difluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-3,5-difluorobenzaldehyde | 135564-22-6 [sigmaaldrich.com]
